molecular formula C20H30I4Ru2+ B1436802 Diiodo(p-cymene)ruthenium(II)dimmer CAS No. 90614-07-6

Diiodo(p-cymene)ruthenium(II)dimmer

Cat. No. B1436802
CAS RN: 90614-07-6
M. Wt: 980.2 g/mol
InChI Key: ZTDWKJLYOICNJB-UHFFFAOYSA-L
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Description

Diiodo(p-cymene)ruthenium(II) dimer, also known as Di-μ-iodo(p-cymene)iodoruthenium(II), is an organometallic compound with the empirical formula C20H28I4Ru2 . It has a molecular weight of 978.19 . This compound is used as a catalyst in various reactions, including ruthenium-catalyzed hydrogenation, the preparation of Walphos-type ferrocenyl-aryl diphosphine ligands, ruthenium-catalyzed synthesis reactions, and the enantioselective hydrogenation of ketones and olefins .


Chemical Reactions Analysis

Diiodo(p-cymene)ruthenium(II) dimer can be applied as a catalyst for many reactions such as ruthenium-catalyzed hydrogenation, preparation of Walphos-type ferrocenyl-aryl diphosphine ligands, ruthenium-catalyzed synthesis reactions, and enantioselective hydrogenation of ketones and olefins .


Physical And Chemical Properties Analysis

Diiodo(p-cymene)ruthenium(II) dimer is a red-colored, diamagnetic solid . It has a melting point of 234-236 °C . The compound has an empirical formula of C20H28I4Ru2 and a molecular weight of 978.19 .

Scientific Research Applications

Diiodo(p-cymene)ruthenium(II) dimer: , also known as iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene, is a versatile catalyst used in various chemical reactions. Here’s a comprehensive analysis focusing on its unique applications in scientific research:

Ruthenium-Catalyzed Hydrogenation

This compound serves as a catalyst for hydrogenation reactions, where it facilitates the addition of hydrogen to other molecules, particularly ketones and olefins. This process is crucial in producing a wide range of chemicals in a more enantioselective manner, which is important for creating substances with specific optical activities required in pharmaceuticals .

Preparation of Walphos-type Ferrocenyl-Aryl Diphosphine Ligands

It is used in synthesizing Walphos-type ligands, which are valuable in creating chiral environments for asymmetric catalysis. These ligands are essential for producing enantiomerically pure compounds, again significant in drug synthesis .

Ruthenium-Catalyzed Synthesis Reactions

The compound acts as a catalyst for various synthesis reactions, including coupling and cyclization reactions, which are fundamental steps in constructing complex organic molecules .

Enantioselective Hydrogenation of Ketones and Olefins

As mentioned earlier, this catalyst plays a pivotal role in the enantioselective hydrogenation of ketones and olefins, which is a critical step in producing optically active compounds necessary for the creation of certain medications .

properties

IUPAC Name

iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14.4HI.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;+1;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDWKJLYOICNJB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Ru]I.[Ru-]([IH+])([IH+])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30I4Ru2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745829
Record name iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

980.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diiodo(p-cymene)ruthenium(II)dimmer

CAS RN

90614-07-6
Record name iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-iodo-(p-cymene)-ruthenium(II)-dimer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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